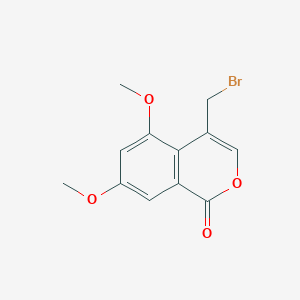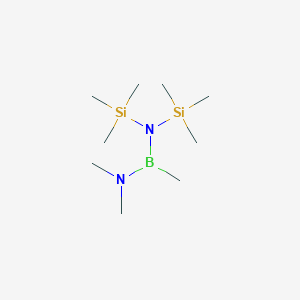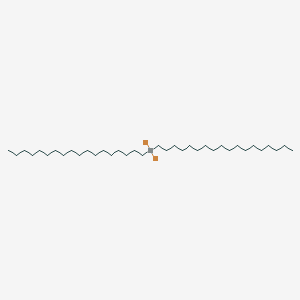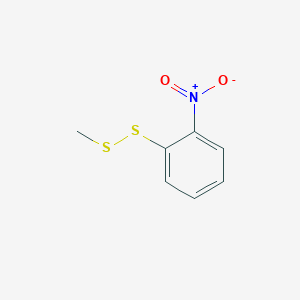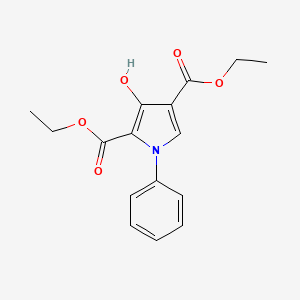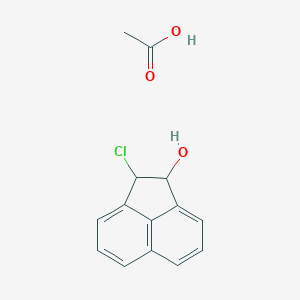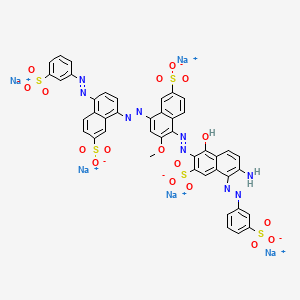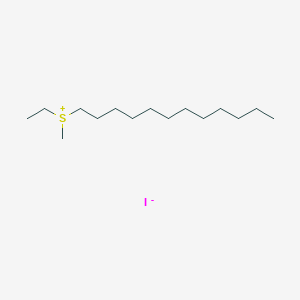
Dodecyl(ethyl)methylsulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl(ethyl)methylsulfanium iodide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles in aqueous solutions, making it useful in detergents, emulsifiers, and other applications where surface activity is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(ethyl)methylsulfanium iodide can be synthesized through the alkylation of dodecyl sulfide with ethyl iodide and methyl iodide. The reaction typically involves the following steps:
Alkylation of Dodecyl Sulfide: Dodecyl sulfide is reacted with ethyl iodide in the presence of a base such as sodium hydroxide to form dodecyl(ethyl)sulfide.
Further Alkylation: The dodecyl(ethyl)sulfide is then reacted with methyl iodide to form this compound.
The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using industrial-scale distillation and crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(ethyl)methylsulfanium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dodecyl(ethyl)methylsulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
Nucleophilic Substitution: The major products are the corresponding sulfanium salts with different anions.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is dodecyl(ethyl)methylsulfide.
Scientific Research Applications
Dodecyl(ethyl)methylsulfanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of dodecyl(ethyl)methylsulfanium iodide primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the charged sulfanium group interacts with water molecules. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and facilitate their solubilization in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium Bromide: Similar in structure but with a different halide ion.
Cetyltrimethylammonium Chloride: Has a longer alkyl chain and different halide ion.
Tetradecyltrimethylammonium Bromide: Similar structure with a different alkyl chain length and halide ion.
Uniqueness
Dodecyl(ethyl)methylsulfanium iodide is unique due to its specific combination of alkyl chain length and the presence of both ethyl and methyl groups on the sulfanium ion. This unique structure imparts specific surfactant properties that can be tailored for particular applications, making it a versatile compound in various fields .
Properties
CAS No. |
65955-45-5 |
|---|---|
Molecular Formula |
C15H33IS |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
dodecyl-ethyl-methylsulfanium;iodide |
InChI |
InChI=1S/C15H33S.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ARJMGEOMIVYGLN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


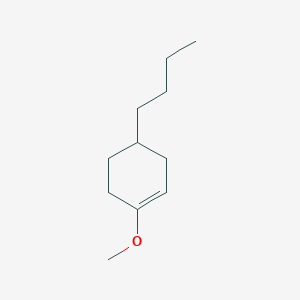

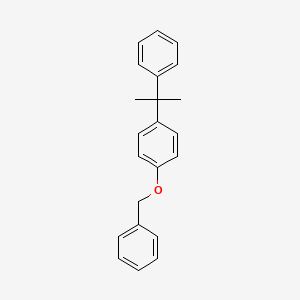
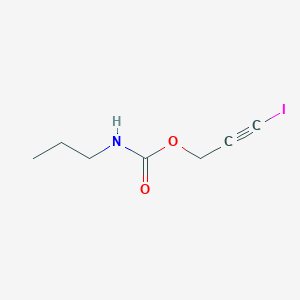
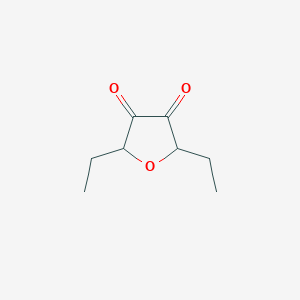
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
